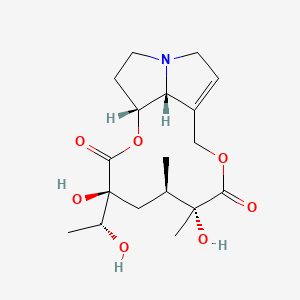
(15alpha,20R)-12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacoline is a pyrrolizine alkaloid with the molecular formula C18H27NO7 . It is a naturally occurring compound found in various species of the genus Jacobaea Jacoline is known for its complex structure, which includes multiple hydroxyl groups and a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jacoline typically involves the formal addition of hydrogen peroxide across the ethylidene double bond of senecionine . This reaction is carried out under controlled conditions to ensure the selective formation of Jacoline. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Jacoline may involve the extraction of the compound from natural sources, such as plants of the genus Jacobaea. The extraction process includes steps like maceration, filtration, and purification to isolate Jacoline in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Jacoline undergoes various chemical reactions, including:
Oxidation: Jacoline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Jacoline into its reduced forms.
Substitution: Jacoline can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Jacoline, such as its oxides, reduced forms, and substituted compounds. These derivatives often exhibit different chemical and biological properties compared to the parent compound.
Scientific Research Applications
Jacoline has a wide range of applications in scientific research:
Chemistry: Jacoline is used as a model compound to study the reactivity of pyrrolizine alkaloids.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore Jacoline’s potential as a therapeutic agent for various diseases.
Industry: Jacoline and its derivatives are used in the synthesis of complex organic molecules and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Jacoline involves its interaction with specific molecular targets and pathways. Jacoline exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that Jacoline’s hydroxyl groups play a crucial role in its biological activity.
Comparison with Similar Compounds
Jacoline is unique among pyrrolizine alkaloids due to its specific structural features and reactivity. Similar compounds include:
Jaconine: A derivative of Jacoline where the secondary hydroxy group is replaced by a chlorine atom.
Senecionine: A precursor to Jacoline, which undergoes hydrogen peroxide addition to form Jacoline.
Jacoline’s uniqueness lies in its specific hydroxylation pattern and the presence of a pyrrolizine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27NO7 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 |
InChI Key |
FMWJEBGSMAOQNN-YLFNNMARSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)O)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















